molecular formula C12H12N2O3 B11165183 N-(1H-indol-2-ylcarbonyl)-L-alanine

N-(1H-indol-2-ylcarbonyl)-L-alanine

Cat. No.: B11165183
M. Wt: 232.23 g/mol
InChI Key: GLMNAEZCOPCAGN-ZETCQYMHSA-N
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Description

N-(1H-indol-2-ylcarbonyl)-L-alanine: is a compound that features an indole moiety linked to an alanine residue. Indole derivatives are significant in both natural and synthetic products due to their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1H-indol-2-ylcarbonyl)-L-alanine can be achieved through several methods. One common approach involves the Fischer indole synthesis, which is a well-established method for constructing indole rings. This method typically involves the reaction of phenylhydrazine with a ketone under acidic conditions . Another method involves the N-alkylation of indole derivatives, which can be performed using various alkylating agents under suitable conditions .

Industrial Production Methods: Industrial production of indole derivatives, including this compound, often involves scalable and efficient synthetic routes. One-pot, multistep regimens are favored for their efficiency in terms of time, cost, yield, and energy consumption . These methods often utilize commercially available starting materials and aim to minimize by-products.

Chemical Reactions Analysis

Types of Reactions: N-(1H-indol-2-ylcarbonyl)-L-alanine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxindoles, while reduction can produce indolines .

Scientific Research Applications

Chemistry: N-(1H-indol-2-ylcarbonyl)-L-alanine is used as a building block in the synthesis of various heterocyclic compounds. Its indole moiety makes it a versatile intermediate in organic synthesis .

Biology: In biological research, indole derivatives are studied for their roles in cell signaling and as potential therapeutic agents. This compound may be investigated for its interactions with biological macromolecules .

Medicine: Indole derivatives have shown promise in the development of drugs for various diseases, including cancer, microbial infections, and neurological disorders. This compound could be explored for its pharmacological properties .

Industry: In the industrial sector, indole derivatives are used in the production of dyes, pigments, and polymers. This compound may find applications in the development of new materials .

Mechanism of Action

The mechanism of action of N-(1H-indol-2-ylcarbonyl)-L-alanine involves its interaction with specific molecular targets. Indole derivatives are known to bind to various receptors and enzymes, modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context .

Comparison with Similar Compounds

Comparison: N-(1H-indol-2-ylcarbonyl)-L-alanine is unique due to its specific structure, which combines an indole moiety with an alanine residue. This structure imparts distinct chemical and biological properties compared to other similar compounds. For example, N-(1H-indol-2-ylcarbonyl)-beta-alanine and N-(1H-indol-2-ylcarbonyl)phenylalanine have different amino acid residues, which can influence their reactivity and interactions with biological targets .

Properties

Molecular Formula

C12H12N2O3

Molecular Weight

232.23 g/mol

IUPAC Name

(2S)-2-(1H-indole-2-carbonylamino)propanoic acid

InChI

InChI=1S/C12H12N2O3/c1-7(12(16)17)13-11(15)10-6-8-4-2-3-5-9(8)14-10/h2-7,14H,1H3,(H,13,15)(H,16,17)/t7-/m0/s1

InChI Key

GLMNAEZCOPCAGN-ZETCQYMHSA-N

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)C1=CC2=CC=CC=C2N1

Canonical SMILES

CC(C(=O)O)NC(=O)C1=CC2=CC=CC=C2N1

Origin of Product

United States

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